molecular formula C14H12N2OS B2520442 3-Cyclopropyl-2-prop-2-ynylsulfanylquinazolin-4-one CAS No. 2320466-17-7

3-Cyclopropyl-2-prop-2-ynylsulfanylquinazolin-4-one

Cat. No.: B2520442
CAS No.: 2320466-17-7
M. Wt: 256.32
InChI Key: IUCCTKDKYANKQE-UHFFFAOYSA-N
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Description

3-Cyclopropyl-2-prop-2-ynylsulfanylquinazolin-4-one is a quinazoline-based compound that has garnered significant attention in the field of medicinal chemistry due to its unique properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-2-prop-2-ynylsulfanylquinazolin-4-one typically involves the formation of the quinazolinone core followed by the introduction of the cyclopropyl and prop-2-ynylsulfanyl groups. The synthetic route may include:

    Formation of Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its derivatives.

    Introduction of Cyclopropyl Group: This step involves the alkylation of the quinazolinone core with cyclopropyl halides under basic conditions.

    Introduction of Prop-2-ynylsulfanyl Group: This step involves the nucleophilic substitution of the quinazolinone core with prop-2-ynylsulfanyl reagents under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-2-prop-2-ynylsulfanylquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding sulfide or amine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinazolinone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides and amines.

    Substitution: Various substituted quinazolinone derivatives.

Scientific Research Applications

3-Cyclopropyl-2-prop-2-ynylsulfanylquinazolin-4-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a multi-kinase inhibitor, which can be useful in cancer therapy.

    Biological Research: It is used in studies related to apoptosis induction and cell cycle regulation.

    Industrial Applications: The compound’s unique chemical properties make it a candidate for the development of new materials and catalysts.

Comparison with Similar Compounds

Similar Compounds

    2-Sulfanylquinazolin-4-one Derivatives: These compounds share a similar quinazolinone core but differ in the substituents attached to the core.

    Quinazoline Derivatives: Compounds such as erlotinib and gefitinib, which are used in cancer therapy, also share a similar quinazoline core.

Uniqueness

3-Cyclopropyl-2-prop-2-ynylsulfanylquinazolin-4-one is unique due to its specific combination of cyclopropyl and prop-2-ynylsulfanyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

IUPAC Name

3-cyclopropyl-2-prop-2-ynylsulfanylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2OS/c1-2-9-18-14-15-12-6-4-3-5-11(12)13(17)16(14)10-7-8-10/h1,3-6,10H,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUCCTKDKYANKQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCSC1=NC2=CC=CC=C2C(=O)N1C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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